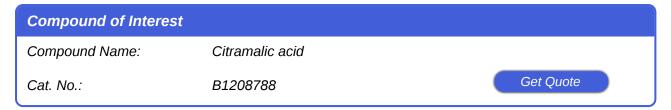


The Discovery and History of Citramalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a C5-dicarboxylic acid, has garnered increasing interest in the scientific community for its diverse roles in plant and microbial metabolism, as well as its potential as a bio-based platform chemical. Structurally similar to the well-known Krebs cycle intermediate, malic acid, citramalic acid (2-hydroxy-2-methylbutanedioic acid) possesses a unique methyl group that imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of citramalic acid, with a focus on its biochemical pathways and the experimental methodologies used for its investigation.

Discovery and Early History

The history of **citramalic acid** begins in the mid-20th century with its discovery in a natural source. In 1954, A. C. Hulme first isolated the L-enantiomer of **citramalic acid** from the peel of apples[1]. This discovery marked the initial identification of this organic acid in a biological system and paved the way for future research into its metabolic significance. Early synthetic routes to **citramalic acid** were also explored, including the condensation of hydrogen cyanide with ethyl acetoacetate, although this method proved to be commercially unviable.

Physicochemical Properties



Citramalic acid is a chiral molecule existing as two enantiomers, (R)-(-)-**citramalic acid** (D-form) and (S)-(+)-**citramalic acid** (L-form), as well as a racemic mixture (DL-form). Its physical and chemical properties are summarized in the table below.

Property	(S)-(+)-Citramalic Acid (L-form)	(R)-(-)-Citramalic Acid (D-form)	(±)-Citramalic Acid (DL-form)
Molecular Formula	C5H8O5	C5H8O5	C5H8O5
Molar Mass	148.11 g/mol [2]	148.11 g/mol [2]	148.11 g/mol [3]
Melting Point	112-113 °C[4]	112.2-112.8 °C[4]	107 - 111 °C[3]
Appearance	Crystals[4]	-	White solid[3]
Solubility	Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.[4]	Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.	Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.[4]
Optical Rotation	$[\alpha]D^{20} = +23.4^{\circ} \text{ (c=3 in }$ $H_2O)[4]$	$[\alpha]D^{22} = -23.6^{\circ}$ (c=3 in H ₂ O)[4]	-
CAS Number	6236-09-5	6236-10-8	597-44-4[3]

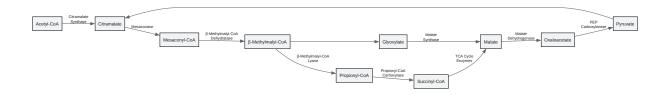
Metabolic Pathways Involving Citramalic Acid

Citramalic acid is a key intermediate in specialized metabolic pathways in certain microorganisms and plants.

The Citramalate Cycle

In some bacteria, such as the purple non-sulfur bacterium Rhodospirillum rubrum, a unique pathway for acetate assimilation, known as the citramalate cycle, has been proposed. This cycle allows the organism to grow on acetate as a sole carbon source in the absence of the glyoxylate cycle. The key reaction is the condensation of acetyl-CoA and pyruvate to form citramalate, catalyzed by citramalate synthase[5]. The cycle ultimately regenerates pyruvate while producing glyoxylate, which can then be used for biosynthesis.





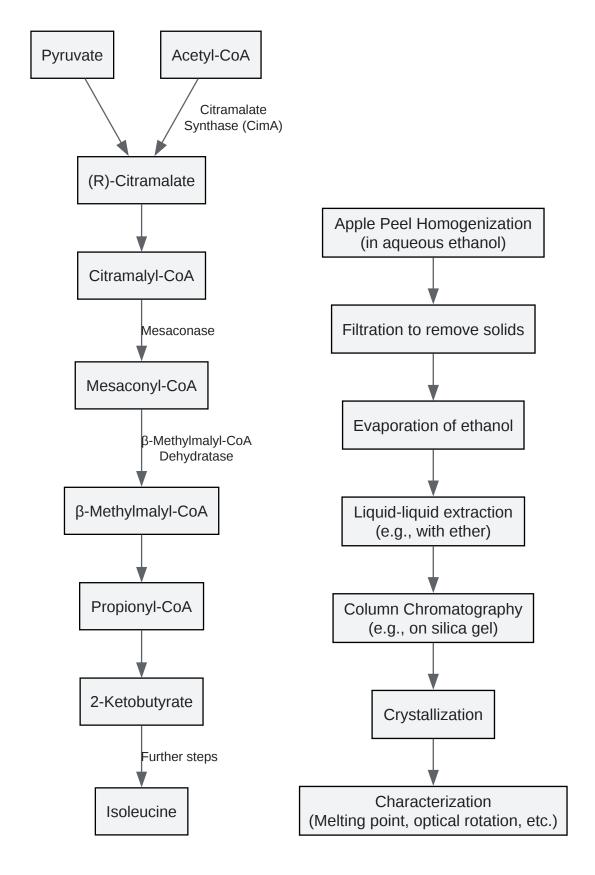
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A simplified representation of the Citramalate Cycle in *Rhodospirillum rubrum*.

Isoleucine Biosynthesis Pathway

In some bacteria and plants, citramalate synthase is a key enzyme in an alternative pathway for the biosynthesis of the amino acid isoleucine. This pathway bypasses the traditional threonine-dependent route. Acetyl-CoA and pyruvate are condensed to form citramalate, which is then converted through a series of reactions to 2-ketobutyrate, a precursor of isoleucine.





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- To cite this document: BenchChem. [The Discovery and History of Citramalic Acid: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208788#discovery-and-history-of-citramalic-acid]

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